molecular formula C16H34Cl2Si B032779 Dichlorodioctylsilane CAS No. 18416-07-4

Dichlorodioctylsilane

Cat. No. B032779
CAS RN: 18416-07-4
M. Wt: 325.4 g/mol
InChI Key: CVAGYCLEIYGJQT-UHFFFAOYSA-N
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Description

Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is a di-n-alkyldichlorosilane . It has the empirical formula C16H34Cl2Si and a molecular weight of 325.43 . It is used for the silanization of metal oxide to improve the interface between the metal atoms and polymeric matrix . It can also be used in the synthesis of phenazasiline for the formation of hole transporting material for organic electronics .


Molecular Structure Analysis

The Dichlorodioctylsilane molecule contains a total of 52 bonds. There are 18 non-H bonds and 14 rotatable bonds . The molecule’s structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

Dichlorodioctylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 340.3±10.0 °C at 760 mmHg, and a flash point of 153.7±16.6 °C . It has a molar refractivity of 94.6±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Tetraorganyldisiloxanes : A study by Basenko et al. (2013) presented an efficient method for the synthesis of symmetrical α,ω-dichloro-1,1,3,3-tetraorganyldisiloxanes using Dichlorodioctylsilane. These compounds have potential applications in aerospace, automotive, and chemical industries (Basenko, Soldatenko, & Voronkov, 2013).

  • Hybrid Xerogels in Energy Storage : Arenas et al. (2006) discussed the use of hybrid xerogels containing dichlorodioctylsilane for immobilizing hexacyanoferrate ions through ion exchange, suggesting potential in energy storage applications (Arenas et al., 2006).

  • Si-B-C-N-H Ceramic Precursors : Müller et al. (2002) successfully synthesized Si-B-C-N-H ceramic precursors from dichlorodivinylsilane and chlorotrivinylsilane, leading to oligomeric or polymeric compounds with applications in solid Si-B-C-N-H polymers (Müller et al., 2002).

  • Capillary Column Coating in Chromatography : Sumpter et al. (1990) found that static coating of capillary columns with a mixture including dichlorodioctylsilane improved efficiency in gas and supercritical fluid chromatography (Sumpter, Woolley, Huang, Markides, & Lee, 1990).

  • Synthesis of Carbosilane Dendritic Macromolecules : Zhou and Roovers (1993) synthesized novel carbosilane dendritic macromolecules using tetravinylsilane and dichloromethylsilane, demonstrating controlled synthesis conditions (Zhou & Roovers, 1993).

  • Catalysis in Silane Oligomerization : Zarate et al. (1988) discovered that platinum-silyl dimers with dichlorodioctylsilane showed effective catalysis in silane oligomerization reactions (Zarate, Tessier‐Youngs, & Youngs, 1988).

  • Organochloro- and Polycarbosilane Precursors : Calas et al. (1982) discussed converting the disilane residue from the synthesis of methylchlorosilanes into organochloro-, organohydrochloro-, and polycarbosilane precursors, which have various applications (Calas, Dunoguès, Déléris, & Duffaut, 1982).

Safety And Hazards

Dichlorodioctylsilane is classified as Skin Corr. 1B under hazard classifications . The safety information includes pictograms GHS05 and the signal word "Danger" . The precautionary statements include P280 - P305 + P351 + P338 - P310 .

properties

IUPAC Name

dichloro(dioctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAGYCLEIYGJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289916
Record name DICHLORODIOCTYLSILANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodioctylsilane

CAS RN

18416-07-4
Record name Dichlorodioctylsilane
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Record name NSC 65458
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Record name DICHLORODIOCTYLSILANE
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Record name DICHLORODIOCTYLSILANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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